Home > Products > Screening Compounds P67188 > PD-1-IN-17 (Tfa)
PD-1-IN-17 (Tfa) -

PD-1-IN-17 (Tfa)

Catalog Number: EVT-10946076
CAS Number:
Molecular Formula: C15H23F3N6O9
Molecular Weight: 488.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD-1-IN-17 (Tfa) is classified as an immunomodulator due to its ability to influence T cell activity by inhibiting the PD-1 pathway. The PD-1 protein plays a significant role in downregulating the immune system and promoting self-tolerance by preventing T cell activation and proliferation. The development of inhibitors like PD-1-IN-17 (Tfa) aims to enhance anti-tumor immunity by blocking these inhibitory signals .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1-IN-17 (Tfa) involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The compound is synthesized through a series of chemical reactions that allow for the precise assembly of its molecular structure. Specific methodologies include:

  1. Solid-phase peptide synthesis: This method enables the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
  2. Purification: Following synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
  3. Characterization: Techniques such as mass spectrometry are employed to confirm the molecular weight and structural integrity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1-IN-17 (Tfa) is characterized by its unique arrangement of atoms that allows it to effectively bind to the PD-1 receptor. The compound's structure includes specific functional groups that facilitate interaction with the target protein, enhancing its inhibitory effects.

Key data points include:

  • Molecular Formula: Specific details on the molecular formula are often proprietary but are essential for understanding its reactivity and interactions.
  • Molecular Weight: The calculated molecular weight of PD-1-IN-17 (Tfa) is approximately 2344.66 g/mol, which aligns with its expected characteristics based on its structural components .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PD-1-IN-17 (Tfa) is its binding interaction with the PD-1 receptor on T cells. This interaction can be described as follows:

  1. Binding Reaction: PD-1-IN-17 (Tfa) binds to the PD-1 receptor, preventing its interaction with ligands such as programmed death-ligand 1 (PD-L1). This blockade enhances T cell activation and proliferation.
  2. Inhibition Mechanism: By inhibiting the PD-1 pathway, PD-1-IN-17 (Tfa) promotes cytokine secretion and cytotoxic activity in T cells, thereby enhancing anti-tumor responses .
Mechanism of Action

Process and Data

The mechanism of action for PD-1-IN-17 (Tfa) involves several steps:

  1. Inhibition of PD-1/PD-L Interaction: By binding to PD-1, this compound prevents the receptor from engaging with its ligands, which would normally inhibit T cell activation.
  2. Enhanced T Cell Activation: The blockade leads to increased signaling through T cell receptors, resulting in enhanced proliferation and activation of T cells.
  3. Cytokine Production: Activated T cells produce greater amounts of cytokines, which are crucial for orchestrating immune responses against tumors .

Quantitative studies have shown that PD-1-IN-17 (Tfa) significantly increases T cell activity in vitro, suggesting strong potential for therapeutic applications in cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of PD-1-IN-17 (Tfa) are critical for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as a therapeutic agent.

Relevant analyses often include:

  • HPLC Purity Assessment: Achieving high purity levels (>90%) is crucial for biological studies.
  • Mass Spectrometry Confirmation: Ensures accurate molecular weight determination and structural verification .
Applications

Scientific Uses

PD-1-IN-17 (Tfa) has several potential applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Its primary application lies in enhancing anti-tumor immunity by blocking inhibitory signals from PD-1, making it a candidate for combination therapies with other immunotherapeutics.
  2. Research Tool: As an inhibitor of the PD-1 pathway, it serves as a valuable tool for studying immune responses in various models, including tumor microenvironments.
  3. Drug Development: Insights gained from studies involving PD-1-IN-17 (Tfa) may lead to the development of new drugs targeting similar pathways or enhancing immune responses against other diseases .

Properties

Product Name

PD-1-IN-17 (Tfa)

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C15H23F3N6O9

Molecular Weight

488.37 g/mol

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI Key

PYCIDBUEUQEHMB-UGQQCFMUSA-N

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.